molecular formula C16H17NO5 B2688990 5-ethoxy-N-(4-ethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide CAS No. 1105220-80-1

5-ethoxy-N-(4-ethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B2688990
CAS No.: 1105220-80-1
M. Wt: 303.314
InChI Key: PWBBKARNCCBROX-UHFFFAOYSA-N
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Description

5-ethoxy-N-(4-ethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide is a synthetic pyranone derivative characterized by a 4-oxo-4H-pyran-2-carboxamide backbone substituted with ethoxy groups at the 5-position of the pyran ring and the para-position of the phenyl group. The molecular formula is C₁₅H₁₇NO₅, with a molecular weight of 299.30 g/mol. Its structure combines electron-donating ethoxy substituents with a carboxamide linkage, which may confer unique physicochemical and biological properties, such as enhanced solubility or specific binding interactions.

Properties

IUPAC Name

5-ethoxy-N-(4-ethoxyphenyl)-4-oxopyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-3-20-12-7-5-11(6-8-12)17-16(19)14-9-13(18)15(10-22-14)21-4-2/h5-10H,3-4H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBBKARNCCBROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-N-(4-ethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide typically involves the reaction of 4-ethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the intermediate 4-ethoxy-3-oxobutanoate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-N-(4-ethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyran ring can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of 5-ethoxy-N-(4-formylphenyl)-4-oxo-4H-pyran-2-carboxamide.

    Reduction: Formation of 5-ethoxy-N-(4-ethoxyphenyl)-4-hydroxy-4H-pyran-2-carboxamide.

    Substitution: Formation of derivatives with various functional groups replacing the ethoxy groups.

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that derivatives of pyran compounds exhibit significant anti-inflammatory effects. A study on similar compounds demonstrated their ability to suppress nitric oxide production in inflammatory models, suggesting potential applications in treating conditions such as arthritis and other inflammatory diseases .

Table 1: Summary of Anti-inflammatory Studies on Pyran Derivatives

CompoundModel UsedEffect ObservedReference
5-ethoxy-N-(4-ethoxyphenyl)-4-oxo-4H-pyran-2-carboxamideRAW264.7 cellsInhibition of NO production
Other Pyran DerivativesLPS-treated miceReduced inflammatory markers

Anticancer Potential

Pyran derivatives have shown promise in cancer research, particularly as potential agents against various cancer cell lines. The structural motifs present in this compound may contribute to its efficacy in inhibiting tumor growth or inducing apoptosis in cancer cells.

Case Study: Antitumor Activity
In vitro studies have indicated that certain pyran derivatives can induce apoptosis in human cancer cell lines by modulating apoptotic pathways. Such findings highlight the compound's potential as a lead molecule for developing new anticancer therapies .

Calcium Channel Blockade

Recent studies have explored the use of pyran derivatives as calcium channel blockers, which are critical in treating cardiovascular diseases. The relaxant effects observed in isolated smooth muscle tissues suggest that compounds like this compound could be developed into therapeutic agents for hypertension and related conditions .

Table 2: Relaxant Effects of Pyran Derivatives

CompoundEC50 (μM)EffectReference
This compoundTBDSmooth muscle relaxation
Theophylline (control)158Smooth muscle relaxation

Mechanism of Action

The mechanism of action of 5-ethoxy-N-(4-ethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substituent Effects

A key analog is 5-ethoxy-N-(3-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide (BJ00811, C₁₄H₁₂FNO₄) . This compound differs only in the phenyl substituent (3-fluoro vs. 4-ethoxy) but shares the pyran-2-carboxamide core.

Table 1: Substituent Impact on Key Properties

Property Target Compound (4-ethoxy) BJ00811 (3-fluoro)
Molecular Formula C₁₅H₁₇NO₅ C₁₄H₁₂FNO₄
Molecular Weight (g/mol) 299.30 277.25
Substituent Electronic Electron-donating (ethoxy) Electron-withdrawing (fluoro)
Solubility* Likely higher in polar solvents Moderate polarity due to fluoro
Spectroscopic Comparisons

NMR Analysis: The target compound’s ¹H-NMR profile is expected to align with regions identified for flavonoid-type pyranones:

  • Aliphatic region (δ 1.2–1.3) : Ethoxy methyl protons.
  • Aromatic regions (δ 6.1–7.2 and 7.5–8.0) : Pyran and substituted phenyl protons .

Table 2: NMR Comparison with 2-(4-Ethoxyphenyl)-5,6,7,8-tetramethoxy-4H-1-benzopyran-4-one

Compound Ethoxy δ (ppm) Aromatic δ (ppm)
Target Compound (Predicted) 1.2–1.3 6.1–8.0
2-(4-Ethoxyphenyl)-tetramethoxy-flavone 1.25 (ethoxy) 6.7–7.8 (aromatic)
Tangeretin (Polymethoxylated flavonoid) N/A 6.5–7.5

The target’s aromatic shifts may differ due to fewer electron-withdrawing groups compared to the tetramethoxy analog.

LC-MS Analysis :
The compound’s fragmentation pattern would resemble BJ00811, with distinct mass-to-charge (m/z) peaks reflecting its molecular weight (299.30 vs. 277.25 for BJ00811) .

Comparison with Complex Pyran Derivatives

The compound 5-(4-Fluorophenyl)-1-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3-isopropyl-2-oxo-N,4-diphenyl-2,3-dihydro-1H-pyrrole-3-carboxamide () shares a pyran core but features additional rings (pyrrole, tetrahydro-pyran) and substituents (fluorophenyl, hydroxy). These structural complexities likely reduce metabolic stability compared to the target compound’s simpler scaffold .

Biological Activity

5-ethoxy-N-(4-ethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyran ring with an ethoxy group at the 5th position and a carboxamide group attached to the nitrogen atom. The presence of the ethoxyphenyl moiety enhances its lipophilicity, which may influence its biological activity.

The biological effects of this compound are thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. This inhibition can disrupt various biological processes, including cell proliferation and apoptosis.
  • Receptor Interaction : It may modulate receptor activity, influencing downstream signaling pathways that are critical for cell survival and growth.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, potentially by disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival.

Biological Activity Data

Biological Activity Observed Effects References
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction of pro-inflammatory cytokines

Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various pyran derivatives, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated a promising profile for further development as an antimicrobial agent.

Anticancer Effects

Research involving human cancer cell lines revealed that this compound induced apoptosis through the mitochondrial pathway, characterized by increased levels of cytochrome c release and activation of caspases. Notably, it showed selectivity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Anti-inflammatory Properties

In vivo studies indicated that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of inflammation. This suggests potential applications in treating inflammatory diseases.

Research Findings

Recent investigations have focused on optimizing the synthesis and enhancing the biological activity of this compound through structural modifications. These studies aim to improve potency and selectivity while minimizing side effects.

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